Cyclopropyltributylstannane

Description

Propriétés

IUPAC Name |

tributyl(cyclopropyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-2-3-1;/h3*1,3-4H2,2H3;1H,2-3H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCOUXAHBYBPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449402 | |

| Record name | Cyclopropyltributylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17857-70-4 | |

| Record name | Cyclopropyltributylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyltributylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopropyltributylstannane: A Technical Guide for Advanced Chemical Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyltributylstannane (CAS No. 17857-70-4) is a tetraorganotin compound featuring a cyclopropyl group and three butyl groups covalently bound to a central tin atom. This structure imparts unique reactivity, making it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its utility is especially pronounced in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The cyclopropyl moiety, a motif of increasing importance in drug design, can be efficiently transferred to various organic electrophiles using this reagent. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support advanced research and development.

Core Structure and Chemical Properties

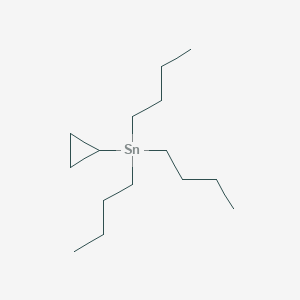

This compound is characterized by a central tin (Sn) atom bonded to one cyclopropyl ring and three n-butyl chains. The formal IUPAC name for this compound is tributyl(cyclopropyl)stannane.[1][2][3] Its chemical structure can be represented by the SMILES notation CCCC--INVALID-LINK--(CCCC)C1CC1.[2][4]

The key to its synthetic utility lies in the selective cleavage of the tin-cyclopropyl bond in palladium-catalyzed reactions, leaving the more robust tin-butyl bonds intact. This selectivity allows for the cyclopropyl group to be transferred to other molecules. The compound is typically a colorless to pale yellow liquid, known for its relatively low volatility and stability under anhydrous conditions.[3][5] Like other organotin compounds, it should be handled with care due to potential toxicity.[3]

Below is a visualization of the molecular structure of this compound.

Caption: 2D Structure of Tributyl(cyclopropyl)stannane.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Due to the limited availability of experimentally verified data in peer-reviewed literature, some values are predicted based on computational models.

| Property | Value | Data Type |

| Identifiers | ||

| CAS Number | 17857-70-4 | Experimental |

| Molecular Formula | C₁₅H₃₂Sn | Experimental |

| Molecular Weight | 331.12 g/mol | Calculated |

| IUPAC Name | tributyl(cyclopropyl)stannane | Standard |

| Physical Properties | ||

| Physical Form | Liquid | Experimental |

| Boiling Point | 318.0 ± 25.0 °C | Predicted[1] |

| Spectroscopic Data | ||

| ¹H NMR (in C₆D₆, 400 MHz) | Data not fully available in cited literature. | Reference[6] |

| ¹³C NMR | Data not available in cited literature. | - |

| ¹¹⁹Sn NMR | Data not available in cited literature. | - |

Synthesis Protocols

The synthesis of this compound can be achieved through several established organometallic routes. The most common methods involve the reaction of a cyclopropyl-metal species with a tributyltin halide or the reaction of cyclopropyl halide with a tributyltin nucleophile.[2]

Synthesis via Grignard Reagent (Illustrative Protocol)

This protocol is a representative example based on common organotin synthesis methodologies.

Reaction Scheme: Cyclopropylmagnesium bromide + Tributyltin chloride → this compound + Magnesium bromide chloride

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Grignard Reagent Formation: Under an inert atmosphere (Nitrogen or Argon), magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. A small crystal of iodine is added. A solution of cyclopropyl bromide in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining cyclopropyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is heated to reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Stannylation: The Grignard solution is cooled to 0 °C in an ice bath. A solution of tributyltin chloride in anhydrous THF is added dropwise to the stirred Grignard reagent.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexanes. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Below is a diagram illustrating the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Applications in Chemical Synthesis: The Stille Coupling

The primary application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[9][10] This reaction provides a powerful and versatile method for forming C(sp²)-C(sp³) bonds, specifically for introducing the valuable cyclopropyl group into aromatic and vinylic systems.

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: A Palladium(0) catalyst reacts with an organic halide (R-X), inserting into the carbon-halide bond to form a Pd(II) complex.

-

Transmetalation: The organostannane (Cyclopropyl-SnBu₃) exchanges its cyclopropyl group with the halide on the Pd(II) center. This is the crucial step where the cyclopropyl group is transferred to the palladium catalyst.

-

Reductive Elimination: The two organic groups (R and cyclopropyl) on the Pd(II) complex are coupled together, forming the final product (R-Cyclopropyl) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Representative Stille Coupling Reactions and Yields

While specific data for this compound is sparse, related cyclopropylstannanes have been successfully used in Stille couplings with aryl iodides, affording yields in the range of 45-67%. The table below illustrates typical reaction parameters.

| Electrophile (R-X) | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Pd₂(dba)₃ (2%) | P(o-tol)₃ | Toluene | 100 | Est. 60-70 |

| 4-Iodoanisole | Pd(PPh₃)₄ (5%) | PPh₃ | DMF | 80 | Est. 55-65 |

| 2-Bromopyridine | PdCl₂(PPh₃)₂ (3%) | PPh₃ | Dioxane | 110 | Est. 45-55 |

| Vinyl Iodide | As(Ph)₃, Pd₂(dba)₃ (4%) | AsPh₃ | NMP | 60 | Est. 65-75 |

Note: Yields are estimated based on typical outcomes for similar Stille reactions and should be empirically determined.

Relevance in Drug Discovery

The cyclopropyl group is a "bioisostere" of phenyl and other functional groups, meaning it can mimic their spatial and electronic properties while offering distinct advantages. Incorporating a cyclopropyl ring can:

-

Enhance Metabolic Stability: The strained ring is often resistant to metabolic degradation.

-

Improve Potency: The rigid structure can lock a molecule into a bioactive conformation, improving binding affinity to biological targets.

-

Modulate Physicochemical Properties: It can fine-tune properties like solubility and lipophilicity, which are critical for drug absorption and distribution.

This compound serves as a key reagent for introducing this valuable fragment into potential drug candidates, making it a compound of significant interest to medicinal chemists and professionals in drug development.

References

- 1. This compound | 17857-70-4 [chemicalbook.com]

- 2. Buy this compound | 17857-70-4 [smolecule.com]

- 3. This compound | 17857-70-4 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C15H32Sn) [pubchemlite.lcsb.uni.lu]

- 5. CAS 17857-70-4: tributyl(cyclopropyl)stannane | CymitQuimica [cymitquimica.com]

- 6. This compound(17857-70-4) 1H NMR spectrum [chemicalbook.com]

- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 8. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Cyclopropyltributylstannane (CAS: 17857-70-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of cyclopropyltributylstannane, a versatile organotin reagent crucial in modern organic synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Properties

This compound is a stable, yet reactive, organometallic compound featuring a cyclopropyl group attached to a tributyltin moiety. Its unique structural characteristics make it a valuable building block for the introduction of the cyclopropyl group in complex molecular architectures.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 17857-70-4 |

| Molecular Formula | C₁₅H₃₂Sn |

| Molecular Weight | 331.12 g/mol [1] |

| Physical Form | Liquid |

| Boiling Point | 317.958 °C at 760 mmHg |

| Purity | >95% - 97% |

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H410 | Very toxic to aquatic life with long-lasting effects |

Pictograms:

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra of this compound are not explicitly available in the searched literature. General regions for related structures are discussed for interpretive purposes.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyl and cyclopropyl groups. The protons of the butyl groups would appear as complex multiplets in the upfield region (approx. 0.8-1.6 ppm). The cyclopropyl protons would also be in the upfield region, typically with complex splitting patterns due to geminal and cis/trans vicinal couplings.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the butyl and cyclopropyl carbons. The four carbons of the butyl group would resonate in the aliphatic region (approx. 10-35 ppm). The carbons of the cyclopropyl ring are expected at higher field, typically below 10 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A specific peak list for this compound is not available in the searched literature. The expected characteristic absorption bands based on its functional groups are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3080-3000 | C-H (cyclopropyl) | Stretching |

| 2960-2850 | C-H (butyl) | Stretching |

| ~1465 | C-H (butyl) | Bending |

| ~1020 | C-C (cyclopropyl) | Ring deformation |

Synthesis and Reactivity

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported in the literature.[2]

Method 1: From a Grignard or Organolithium Reagent

This approach involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or cyclopropyllithium with tributyltin chloride.

Diagram 1: Synthesis via Grignard or Organolithium Reagent.

Method 2: Direct Stannylation

This method involves the reaction of cyclopropyl bromide with tributyltin hydride, often in the presence of a radical initiator.[2]

Diagram 2: Synthesis via Direct Stannylation.

Detailed, step-by-step experimental protocols for the synthesis of this compound are not available in the searched literature.

Stille Cross-Coupling Reaction

The primary application of this compound is in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[2] In this reaction, the cyclopropyl group is transferred from the tin atom to an organic electrophile, typically an aryl or vinyl halide/triflate.

Reaction Mechanism:

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

References

Synthesis of Cyclopropyltributylstannane from Cyclopropyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cyclopropyltributylstannane from cyclopropyl bromide, a key transformation in the preparation of versatile organotin reagents for organic synthesis. The primary route for this conversion involves a Grignard reaction, a robust and widely utilized method for the formation of carbon-tin bonds. This document provides a comprehensive overview of the synthetic pathway, including a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable reagent in organic chemistry, primarily employed in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1] The presence of the cyclopropyl group offers a unique three-membered carbocyclic motif that can be transferred to various organic substrates, enabling the construction of complex molecular architectures. Its synthesis from readily available cyclopropyl bromide is a critical first step for its application in medicinal chemistry and materials science.[1]

Synthetic Pathway

The synthesis of this compound from cyclopropyl bromide is typically achieved in a two-step one-pot procedure. The first step involves the formation of the Grignard reagent, cyclopropylmagnesium bromide, by reacting cyclopropyl bromide with magnesium metal in an ethereal solvent. The subsequent step involves the reaction of this Grignard reagent with tributyltin chloride to yield the desired product.

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclopropyl Bromide (FW: 120.98 g/mol ) | 1.0 eq | |

| Magnesium Turnings (FW: 24.31 g/mol ) | 1.1 - 1.5 eq | |

| Tributyltin Chloride (FW: 325.51 g/mol ) | 1.0 eq | |

| Product | ||

| This compound (FW: 331.12 g/mol ) | - | [2] |

| Yield | Typically moderate to high | |

| Physical Properties | ||

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found | |

| Spectroscopic Data | ||

| 1H NMR | Not explicitly found | |

| 13C NMR | Not explicitly found | |

| IR | Not explicitly found |

Note: While a specific yield for this exact reaction was not found in the immediate literature, Grignard reactions for the preparation of tetraorganotin compounds are generally known to proceed in good yields.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for Grignard reagent formation and subsequent reaction with organotin halides.

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Tributyltin chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal, for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet)

Procedure:

Step 1: Preparation of Cyclopropylmagnesium Bromide

-

A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Magnesium turnings (1.1 - 1.5 equivalents) are placed in the flask. A single crystal of iodine is added to activate the magnesium surface.

-

Anhydrous diethyl ether or THF is added to cover the magnesium turnings.

-

A solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

A small portion of the cyclopropyl bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

-

The freshly prepared solution of cyclopropylmagnesium bromide is cooled in an ice bath.

-

A solution of tributyltin chloride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

Step 3: Work-up and Purification

-

The reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and pyrophoric. Reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

The quenching of the Grignard reaction is exothermic and should be performed with caution.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this valuable synthetic intermediate.

References

The Core Mechanism of Direct Stannylation for Cyclopropyltributylstannane Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyltributylstannane is a valuable reagent in organic synthesis, notably in the construction of complex molecules containing the cyclopropyl motif. This technical guide provides an in-depth analysis of the direct stannylation method for its synthesis, focusing on the underlying free-radical mechanism. This document outlines the key mechanistic steps, provides a general experimental protocol, and summarizes the available data to offer a comprehensive resource for professionals in the field of chemical research and drug development.

Introduction

The cyclopropyl group is a prevalent structural motif in numerous pharmaceuticals and biologically active compounds due to its unique conformational and electronic properties. The introduction of this moiety often relies on the use of organometallic reagents, among which this compound stands out for its versatility in cross-coupling reactions. While several synthetic routes to this compound exist, direct stannylation of cyclopropyl halides offers a straightforward approach. This guide focuses on the mechanism of the direct stannylation of cyclopropyl bromide with tributyltin hydride, a process that proceeds via a free-radical chain reaction.

The Free-Radical Mechanism of Direct Stannylation

The synthesis of this compound from cyclopropyl bromide and tributyltin hydride is typically initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), and proceeds through a well-established free-radical chain mechanism.[1][2] The overall transformation involves the substitution of the bromine atom on the cyclopropane ring with a tributyltin group.

The mechanism can be dissected into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the thermal decomposition of a radical initiator, most commonly AIBN. Upon heating, AIBN extrudes nitrogen gas to generate two cyanoisopropyl radicals.[1] These highly reactive radicals then abstract a hydrogen atom from tributyltin hydride (Bu₃SnH) to form the tributyltin radical (Bu₃Sn•), which is the key chain-carrying species.[1][2]

Caption: Initiation phase of the free-radical stannylation.

Propagation

The propagation phase consists of a series of self-sustaining steps that lead to the formation of the product and regeneration of the chain carrier.

-

Halogen Abstraction: The tributyltin radical abstracts the bromine atom from cyclopropyl bromide. This is an energetically favorable step that results in the formation of a cyclopropyl radical and tributyltin bromide (Bu₃SnBr).[1][3]

-

Carbon-Tin Bond Formation: The newly formed cyclopropyl radical reacts to form the final product, this compound. While the predominant reaction of an alkyl radical with tributyltin hydride is hydrogen abstraction to yield a reduced product (cyclopropane in this case), under conditions favoring "direct stannylation," the formation of the carbon-tin bond occurs. This step regenerates a radical species that can continue the chain reaction.

Caption: Propagation steps of the direct stannylation reaction.

Termination

The chain reaction is terminated when two radical species combine to form a non-radical product. Various termination possibilities exist, such as the combination of two tributyltin radicals, two cyclopropyl radicals, or a tributyltin radical with a cyclopropyl radical. These are generally minor pathways in a well-controlled radical reaction.

Experimental Protocol

While specific reaction conditions can vary, a general experimental protocol for the direct stannylation of cyclopropyl bromide can be adapted from standard procedures for free-radical reactions involving tributyltin hydride.[4]

Materials:

-

Cyclopropyl bromide

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous, degassed solvent (e.g., benzene, toluene)

Procedure:

-

To a solution of cyclopropyl bromide in a degassed solvent, add tributyltin hydride.

-

Add a catalytic amount of AIBN to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature sufficient to induce the decomposition of AIBN (typically 80-100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is then purified. A common challenge in reactions involving tributyltin reagents is the removal of tin byproducts.[4] Purification can often be achieved by flash column chromatography on silica gel.

Data Presentation

Quantitative data for the direct stannylation of cyclopropyl bromide is not extensively detailed in the readily available literature. However, the following table summarizes the expected reactants, reagents, and products, along with typical conditions gleaned from general knowledge of similar radical reactions.

| Reactant/Reagent | Molar Equivalent | Role |

| Cyclopropyl bromide | 1.0 | Starting material |

| Tributyltin hydride | 1.1 - 1.5 | Stannylating agent and H-atom donor |

| AIBN | 0.1 - 0.2 | Radical initiator |

| Solvent (e.g., Benzene) | - | Reaction medium |

| Product | ||

| This compound | - | Desired product |

| Tributyltin bromide | - | Byproduct |

Logical Workflow of the Synthesis

The overall workflow for the synthesis of this compound via direct stannylation can be visualized as a sequence of steps from reactant preparation to product purification.

Caption: Experimental workflow for the synthesis.

Conclusion

The direct stannylation of cyclopropyl bromide with tributyltin hydride provides a viable route to this compound, a key building block in organic synthesis. The reaction proceeds through a free-radical chain mechanism initiated by the thermal decomposition of AIBN. Understanding this mechanism is crucial for optimizing reaction conditions and maximizing the yield of the desired product. While challenges related to the removal of tin byproducts exist, established purification protocols can effectively address these issues. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of cyclopropyl-containing molecules.

References

Spectroscopic Data of Cyclopropyltributylstannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropyltributylstannane, a key organotin reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound. The following tables summarize the chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn nuclei.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (butyl methylene adjacent to Sn) | 0.82 - 0.90 | m | |

| -CH₃ (butyl methyl) | 0.91 | t | 7.3 |

| -CH₂- (butyl methylene) | 1.28 - 1.35 | m | |

| -CH₂- (butyl methylene) | 1.45 - 1.54 | m | |

| -CH- (cyclopropyl methine) | -0.15 - -0.10 | m | |

| -CH₂- (cyclopropyl methylene) | 0.45 - 0.52 | m |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to residual solvent signals.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C (cyclopropyl methylene) | 2.4 |

| C (cyclopropyl methine) | -8.9 |

| C (butyl methylene adjacent to Sn) | 9.6 |

| C (butyl methyl) | 13.7 |

| C (butyl methylene) | 27.4 |

| C (butyl methylene) | 29.2 |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to the solvent signal.

¹¹⁹Sn NMR Data

The ¹¹⁹Sn NMR spectrum of this compound provides direct information about the electronic environment of the tin atom.

Table 3: ¹¹⁹Sn NMR Chemical Shift for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹¹⁹Sn | -18.5 |

Note: Chemical shifts are referenced to a standard such as tetramethyltin (Me₄Sn).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies of its functional groups.

Table 4: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2956 | Strong | C-H stretch (alkyl) |

| ~2921 | Strong | C-H stretch (alkyl) |

| ~2871 | Strong | C-H stretch (alkyl) |

| ~2852 | Strong | C-H stretch (alkyl) |

| ~1463 | Medium | C-H bend (alkyl) |

| ~1018 | Medium | C-Sn stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The predicted data for the protonated molecule and other common adducts are presented below.

Table 5: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 333.15990 |

| [M+Na]⁺ | 355.14184 |

| [M-H]⁻ | 331.14534 |

| [M+NH₄]⁺ | 350.18644 |

| [M+K]⁺ | 371.11578 |

Note: M represents the parent molecule. Data is based on predicted values.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is prepared in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Spectra are acquired on a 300, 400, or 500 MHz spectrometer. Data is typically collected with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy: Spectra are acquired on the same instrument at the corresponding frequency (e.g., 75, 100, or 125 MHz). Proton decoupling is typically used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹¹⁹Sn NMR Spectroscopy: This is performed on a multinuclear NMR spectrometer. Chemical shifts are referenced externally to a standard such as tetramethyltin (Me₄Sn) at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. Electrospray ionization (ESI) may also be used, which typically results in less fragmentation and the observation of the protonated molecule or other adducts.

-

Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Physical properties of Cyclopropyltributylstannane (boiling point, density).

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the available physical property data for Cyclopropyltributylstannane. It is important to note that the boiling point is a predicted value and awaits experimental verification. No experimental data for density has been found in a comprehensive literature search.

| Physical Property | Value | Data Type |

| Boiling Point | 318.0 ± 25.0 °C | Predicted |

| Density | No data available | - |

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally determined values for the boiling point and density of this compound, the following established methodologies are recommended.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an accurate determination, the Thiele tube method is a common and effective technique, particularly for small sample volumes.

Protocol: Thiele Tube Method

-

Sample Preparation: Fill a small test tube or a Durham tube to about half-full with this compound.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the sample tube with the open end down and the sealed end protruding above the liquid surface.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the thermometer and the attached sample tube into the mineral oil bath of a Thiele tube. The oil level should be above the side arm to ensure proper heat circulation.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: Continue heating until a steady and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

-

Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, it is advisable to repeat the measurement.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or, for a less rigorous but still effective measurement, a graduated cylinder and a precision balance.

Protocol: Mass and Volume Measurement

-

Mass of Empty Container: Accurately weigh a clean and dry graduated cylinder or pycnometer on an analytical balance. Record this mass.

-

Volume of Liquid: Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). If using a pycnometer, fill it to its calibrated volume.

-

Mass of Container and Liquid: Weigh the graduated cylinder or pycnometer containing the liquid and record the total mass.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass.

-

Calculate the density by dividing the mass of the liquid by its volume.

-

Density (ρ) = Mass (m) / Volume (V)

-

-

Temperature: Record the ambient temperature at which the measurement is performed, as density is temperature-dependent.

-

Replication: For improved accuracy, repeat the measurement at least two more times and calculate the average density.

A Technical Guide to the Chemical Reactivity of the Cyclopropyl Group in Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the cyclopropyl group within organotin compounds. The unique electronic properties and inherent ring strain of the cyclopropyl moiety, combined with the versatility of organostannanes, create a class of reagents with significant applications in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. This document details the primary modes of reactivity, presents quantitative data from key studies, provides explicit experimental protocols, and visualizes the underlying reaction mechanisms and workflows.

Introduction to Cyclopropyltin Compounds

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, and reduce off-target effects.[1][2][3] Its unique stereoelectronic properties stem from the high degree of s-character in its C-H bonds and the π-character of its bent C-C bonds, a result of significant ring strain.[1][4] When appended to an organotin reagent, the cyclopropyl group can be efficiently transferred in a variety of carbon-carbon bond-forming reactions.

Organotin compounds, or stannanes, are widely utilized in organic synthesis due to their tolerance of a broad range of functional groups, stability to air and moisture, and amenability to purification and storage.[5] The combination of these two functionalities in cyclopropyltin reagents provides a powerful tool for introducing the cyclopropyl scaffold into complex molecular architectures. The principal reactions of cyclopropyltin compounds are palladium-catalyzed cross-coupling reactions (the Stille coupling) and electrophilic cleavage of the cyclopropane ring.

Key Chemical Reactivities

Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is a cornerstone of modern synthetic chemistry, forming a C-C bond by coupling an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.[5][6][7] Cyclopropyltin reagents participate effectively in these reactions, serving as nucleophilic partners to introduce the cyclopropyl group onto aryl, heteroaryl, and vinyl frameworks.

The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the cyclopropyl group from tin to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[5][7]

The Stille coupling is highly efficient for the synthesis of arylcyclopropanes, which are common motifs in pharmaceuticals. The reaction tolerates a wide array of functional groups on the aromatic partner.

| Entry | Aryl Halide/Triflate | Cyclopropylating Agent | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| 1 | 4-Iodoacetophenone | Tricyclopropylbismuth | Pd(PPh₃)₄ (2) | K₂CO₃, DMF, 90 °C, 2h | 95 | [8] |

| 2 | Methyl 4-iodobenzoate | Tricyclopropylbismuth | Pd(PPh₃)₄ (2) | K₂CO₃, DMF, 90 °C, 2h | 99 | [8] |

| 3 | 4-Bromobenzonitrile | Tricyclopropylbismuth | Pd(PPh₃)₄ (2) | K₂CO₃, DMF, 90 °C, 2h | 89 | [8] |

| 4 | 2-Bromothiophene | Tricyclopropylbismuth | Pd(PPh₃)₄ (2) | K₂CO₃, DMF, 90 °C, 2h | 79 | [8] |

| 5 | 4-Triflyloxyacetophenone | Tricyclopropylbismuth* | Pd(PPh₃)₄ (2) | K₂CO₃, DMF, 90 °C, 2h | 92 | [8] |

| 6 | 4-Chloro-3-nitrotoluene | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄, Toluene/H₂O, 100 °C | 93 | [9] |

| 7 | 2-Chlorobenzonitrile | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄, Toluene/H₂O, 100 °C | 85 | [9] |

Note: Tricyclopropylbismuth exhibits reactivity analogous to cyclopropyltin reagents in palladium-catalyzed cross-couplings and is included for its high efficiency and functional group tolerance.[8] **Note: The Suzuki-Miyaura coupling with cyclopropylboron reagents is a highly prevalent alternative to the Stille reaction for cyclopropanation.[9]

-

Reagents and Setup: To a reaction vial, add 4-iodoacetophenone (1.0 mmol, 246 mg), tricyclopropylbismuth (0.4 mmol, 142 mg), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF) to the vial.

-

Reaction Execution: Seal the vial and heat the mixture at 90 °C with stirring for 2 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of diethyl ether and 20 mL of water. Separate the aqueous layer and extract it twice with 10 mL portions of diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield 4-cyclopropylacetophenone.

Electrophilic Cleavage and Ring-Opening Reactions

The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage by electrophiles.[10] In cyclopropyl-substituted organometallics, this reactivity can be harnessed for synthetic transformations. For cyclopropylamines, electrophilic ring-opening often occurs at the distal (C₂-C₃) bond, a phenomenon attributed to the σ-withdrawing nature of the protonated amino group.[10] A similar principle can apply to organotin compounds, where the electron-withdrawing character of substituents can direct the site of electrophilic attack.

While systematic quantitative data for electrophilic cleavage of simple cyclopropyltin compounds is sparse in recent literature, the principle is well-established for activated cyclopropanes.[10][11] The reaction of cyclopropylmethyltrimethylstannanes with electrophiles like iodine or bromine in chloroform leads to cyclopropane ring cleavage.[11]

This protocol is based on established principles of electrophilic reactions with organostannanes and cyclopropanes.

-

Reagents and Setup: In a flame-dried, inert-atmosphere flask, dissolve cyclopropyltributyltin (1.0 mmol) in 10 mL of a suitable solvent (e.g., chloroform or dichloromethane) and cool the solution to 0 °C.

-

Electrophile Addition: Slowly add a solution of the electrophile (e.g., iodine, 1.0 mmol in 5 mL of chloroform) to the stirred organostannane solution.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (for halogen electrophiles) or water. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting product by column chromatography or distillation.

Applications in Drug Development Workflow

Cyclopropyltin reagents are primarily valued as intermediates in the synthesis of biologically active compounds. Their toxicity precludes their use in final drug products, but their utility in Stille couplings makes them instrumental in the early stages of drug discovery and development. A key application is the construction of a core scaffold that will later be elaborated into a final drug molecule.

The workflow below illustrates how a cyclopropyltin reagent can be used in a fragment-based drug design approach to synthesize a library of potential drug candidates.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. Stille Coupling [organic-chemistry.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Genesis of a Versatile Reagent: A Technical History of Cyclopropyl Organostannanes

For Researchers, Scientists, and Drug Development Professionals

The introduction of the cyclopropyl motif into organic molecules has become a cornerstone of modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability.[1] Central to the facile incorporation of this valuable structural unit are cyclopropyl organostannanes, a class of reagents that bridge the gap between highly reactive organometallics and functionalized organic frameworks. This technical guide delves into the discovery and historical development of these pivotal compounds, providing a comprehensive overview of their initial synthesis, key experimental protocols, and early characterization.

The Dawn of a New Reagent: The First Synthesis

The pioneering work in the field of cyclopropyl organometallics was largely conducted by Dietmar Seyferth and his research group. Their investigations into the chemistry of small, strained ring systems led to the first reported synthesis of a cyclopropyl organostannane, specifically cyclopropyltrimethyltin. The initial successful approach involved the reaction of a cyclopropyl Grignard reagent with a trialkyltin halide.

A primary method for the formation of the necessary cyclopropyl Grignard reagent, cyclopropylmagnesium bromide, involves the reaction of cyclopropyl bromide with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2][3][4]

Foundational Synthetic Methodologies

The early syntheses of cyclopropyl organostannanes primarily relied on the reaction of a cyclopropyl organometallic species, acting as a nucleophile, with an organotin electrophile. The two main approaches that emerged were the use of cyclopropyl Grignard reagents and cyclopropyl lithium.

The Grignard Route

The reaction of cyclopropylmagnesium bromide with trimethyltin chloride in THF proved to be a reliable method for the preparation of cyclopropyltrimethyltin. This approach offered a straightforward pathway to the desired product, leveraging the well-established chemistry of Grignard reagents.

Experimental Protocol: Synthesis of Cyclopropyltrimethyltin via the Grignard Reagent

This protocol is based on the early methodologies developed for the synthesis of cyclopropyl organostannanes.

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyltin chloride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A small crystal of iodine can be added to initiate the reaction. A solution of cyclopropyl bromide in anhydrous THF is added dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The concentration of the Grignard reagent can be determined by titration.

-

Reaction with Trimethyltin Chloride: The freshly prepared solution of cyclopropylmagnesium bromide is cooled in an ice bath. A solution of trimethyltin chloride in anhydrous THF is then added dropwise with vigorous stirring.

-

Workup and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for one hour and then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by distillation at atmospheric pressure. The residue is then fractionally distilled to yield pure cyclopropyltrimethyltin.

The Organolithium Approach

An alternative and often higher-yielding method involved the use of cyclopropyl lithium. This highly reactive organometallic species could be generated by the reaction of cyclopropyl bromide with lithium metal. The subsequent reaction with trimethyltin chloride afforded cyclopropyltrimethyltin.

Quantitative Data from Early Studies

The initial characterization of cyclopropyl organostannanes relied on classical analytical techniques, including elemental analysis, boiling point determination, and early spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize key quantitative data from the seminal literature on the synthesis and properties of simple cyclopropylstannanes.

| Compound | Synthetic Method | Precursors | Yield (%) | Boiling Point (°C) |

| Cyclopropyltrimethyltin | Grignard Reaction | Cyclopropylmagnesium bromide, Trimethyltin chloride | 60-70 | 126-127 |

| Cyclopropyltrimethyltin | Organolithium Reaction | Cyclopropyl lithium, Trimethyltin chloride | ~75 | 126-128 |

| Dicyclopropyldimethyltin | Grignard Reaction | Cyclopropylmagnesium bromide, Dimethyltin dichloride | 55-65 | 70-72 (at 15 mmHg) |

Table 1: Early Synthetic Yields and Boiling Points of Cyclopropyl Organostannanes.

| Compound | 1H NMR (δ, ppm) | 119Sn Satellites (JSn-H, Hz) |

| Cyclopropyltrimethyltin | ~0.0 (s, 9H, Sn-CH3), ~0.4 (m, 4H, cyclopropyl CH2), ~0.8 (m, 1H, cyclopropyl CH) | J119Sn-CH3 = ~54 Hz |

Table 2: Proton NMR Spectroscopic Data for Cyclopropyltrimethyltin from Early Reports.

Logical Relationships in Synthesis

The synthesis of cyclopropyl organostannanes can be visualized as a convergent process where a nucleophilic cyclopropyl synthon is combined with an electrophilic organotin species. The choice of the cyclopropyl synthon (Grignard vs. organolithium) and the organotin halide determines the final product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. シクロプロピルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Theoretical Framework for Assessing the Stability of Cyclopropyltributylstannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyltributylstannane, a key reagent in organic synthesis, possesses a unique combination of a strained cyclopropyl ring and bulky tributyltin moiety. A thorough understanding of its stability is paramount for its effective application and for the development of novel synthetic methodologies. This technical guide outlines a comprehensive theoretical framework for investigating the thermal, chemical, and conformational stability of this compound. In the absence of extensive experimental data for this specific molecule, this paper presents a detailed computational protocol, drawing upon established methodologies for analogous organotin and cyclopropyl-containing compounds. This guide provides researchers with the necessary theoretical tools to predict and understand the stability of this compound, facilitating its use in complex molecular design and synthesis.

Introduction

This compound is a valuable building block in organic chemistry, primarily utilized in Stille cross-coupling reactions to introduce the cyclopropyl group. The inherent ring strain of the cyclopropyl moiety and the steric bulk of the tributyltin group significantly influence the molecule's reactivity and stability. A comprehensive understanding of its stability profile—encompassing thermal, chemical, and conformational aspects—is crucial for optimizing reaction conditions, ensuring storage stability, and predicting potential decomposition pathways.

This whitepaper provides a detailed theoretical protocol for the comprehensive stability analysis of this compound using computational chemistry methods. The proposed methodologies are based on Density Functional Theory (DFT), a powerful tool for investigating the electronic structure and energetic properties of molecules. This guide is intended to serve as a roadmap for researchers to conduct their own in-depth theoretical studies.

Theoretical Background and Computational Methodology

A robust computational approach is essential to accurately model the stability of this compound. The following sections detail the recommended theoretical methods.

Geometry Optimization and Frequency Analysis

The first step in any computational analysis is to determine the molecule's equilibrium geometry.

Experimental Protocol:

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organometallic systems.

-

Functional: A benchmark study on organotin compounds suggests that the BLYP-D3 functional provides accurate results for C-Sn bond dissociation energies.[1] Other well-established functionals for organometallic chemistry, such as B3LYP-D3 or M06-2X, can also be employed.

-

Basis Set: For the tin (Sn) atom, an effective core potential (ECP) such as the Stuttgart/Dresden (SDD) basis set is recommended to account for relativistic effects.[1] For lighter atoms (C, H), a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., aug-cc-pVTZ) should be used.

-

Procedure:

-

Construct an initial 3D structure of this compound.

-

Perform a geometry optimization to locate the minimum energy structure on the potential energy surface.

-

Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Bond Dissociation Energy (BDE) Analysis

The homolytic cleavage of the Sn-C(cyclopropyl) and C-C bonds within the cyclopropyl ring are key indicators of thermal stability. The bond dissociation energy (BDE) is the enthalpy change associated with this bond breaking.

Experimental Protocol:

-

Methodology: The BDE can be calculated as the enthalpy difference between the products (radicals) and the reactant (optimized molecule). BDE(A-B) = H(A•) + H(B•) - H(A-B)

-

Procedure:

-

Optimize the geometry and perform frequency calculations for the this compound molecule.

-

Optimize the geometries and perform frequency calculations for the resulting radical fragments (e.g., tributyltin radical and cyclopropyl radical for the Sn-C bond cleavage).

-

Calculate the BDE using the computed enthalpies of the reactant and radical products.

-

Conformational Analysis

The three flexible butyl chains attached to the tin atom give rise to a complex conformational landscape. Identifying the lowest energy conformers is crucial for accurate energetic calculations.

Experimental Protocol:

-

Methodology: A systematic or stochastic conformational search should be performed.

-

Software: Tools like the Conformer Rotamer Ensemble Sampling Tool (CREST) in conjunction with the CENSO protocol can be used for efficient and comprehensive conformational sampling.[2]

-

Procedure:

-

Generate an initial set of conformers by rotating the dihedral angles of the butyl chains.

-

Perform a low-level geometry optimization (e.g., using a semi-empirical method like GFN2-xTB) for all generated conformers.

-

Select a subset of low-energy conformers for re-optimization at the target DFT level of theory.

-

Analyze the population of each conformer at a given temperature using the Boltzmann distribution based on their relative Gibbs free energies.

-

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the electronic structure, including hybridization, charge distribution, and donor-acceptor interactions, which are crucial for understanding chemical stability.

Experimental Protocol:

-

Software: The NBO7 program, often integrated with quantum chemistry packages.

-

Procedure:

-

Perform an NBO analysis on the optimized geometry of this compound.

-

Analyze the hybridization of the tin and carbon atoms involved in the key bonds.

-

Examine the natural charges on the atoms to understand the bond polarity.

-

Investigate hyperconjugative interactions, such as those between the C-C bonds of the cyclopropyl ring and the Sn-C bond, which can influence stability.[3]

-

Data Presentation: Predicted Stability Parameters

The following tables summarize the expected quantitative data from the proposed theoretical studies. The values presented are illustrative and based on typical data for similar compounds found in the literature. Actual calculations are required to obtain precise values for this compound.

Table 1: Calculated Bond Dissociation Energies (BDEs)

| Bond | Bond Dissociation Energy (kcal/mol) |

| Sn-C(cyclopropyl) | 70 - 80 |

| C-C (cyclopropyl ring) | 55 - 65 |

| Sn-C(butyl) | 75 - 85 |

Note: These are estimated values based on literature data for similar organotin and cyclopropyl compounds. The BLYP-D3/SDD level of theory is recommended for accurate BDE calculations of the C-Sn bond.[1]

Table 2: Relative Conformational Energies of Butyl Group Rotamers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Global Minimum | 0.00 | > 90 |

| Conformer 2 | 1.5 - 2.5 | < 5 |

| Conformer 3 | 2.5 - 4.0 | < 1 |

Note: Due to the high flexibility of the butyl chains, a large number of conformers exist. The global minimum is expected to be significantly more stable due to the minimization of steric interactions.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the theoretical study of this compound's stability.

Synthetic Pathway

Hypothetical Thermal Decomposition Pathway

References

Cyclopropyltributylstannane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyltributylstannane (CAS No. 17857-70-4) is a valuable organotin reagent in organic synthesis, primarily utilized for the introduction of a cyclopropyl group via palladium-catalyzed cross-coupling reactions, such as the Stille reaction.[1][2] Its utility in constructing complex organic molecules makes it a relevant compound in medicinal chemistry and material science.[1][2] However, like all organotin compounds, this compound presents significant health and environmental hazards that necessitate strict adherence to safety and handling protocols. This guide provides an in-depth overview of its hazards, safe handling procedures, emergency measures, and relevant experimental considerations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[3] |

Data sourced from representative Safety Data Sheets.

Organotin compounds, as a class, are known for their toxicity. Trisubstituted organotins, like this compound, are particularly noted for their potential to cause adverse effects on the immune and nervous systems.

Toxicological Data

Table 2: Acute Toxicity Data for Tributyltin Chloride

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 129 mg/kg[3] |

| LD50 | Mouse | Oral | 60 mg/kg[3] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Given these values, it is prudent to handle this compound with a high degree of caution, assuming it possesses a similar or greater level of toxicity.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

Handling Procedures

-

Ventilation: Always handle this compound inside a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

-

Aerosol Prevention: Avoid the formation of dust and aerosols.[3]

-

Hygiene: Wash hands thoroughly after handling and before breaks.[3]

Storage

-

Temperature: Store in a cool, dry place, typically between 2-8°C.[3]

-

Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

-

Container: Keep the container tightly sealed.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Experimental Protocols

This compound is a key reagent in the Stille cross-coupling reaction. Below is a general experimental protocol that can be adapted for specific substrates.

Representative Stille Cross-Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

-

Aryl halide or triflate

-

This compound (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, THF), anhydrous

-

Optional additives (e.g., LiCl, CuI)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide or triflate, palladium catalyst, and any solid additives.

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the liquid this compound via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110°C) and stir for the required time (monitored by TLC or GC/LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Disposal Considerations

All waste containing this compound and other organotin compounds must be treated as hazardous waste.

-

Waste Collection: Collect all liquid and solid waste in designated, sealed, and properly labeled hazardous waste containers.

-

Disposal Method: Dispose of waste through a licensed professional waste disposal service. Do not dispose of down the drain.

-

Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, filter paper, silica gel) should also be disposed of as hazardous waste.

Conclusion

This compound is a powerful synthetic tool, but its use demands a thorough understanding and implementation of stringent safety measures. By following the guidelines outlined in this document, researchers can mitigate the risks associated with this hazardous material and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for the specific product being used and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols for Cyclopropyltributylstannane in Palladium-Catalyzed Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cyclopropyltributylstannane in palladium-catalyzed Stille cross-coupling reactions. The Stille reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, and the use of this compound allows for the efficient introduction of the valuable cyclopropyl moiety into a wide range of organic molecules.[1][2] This methodology is of significant interest in medicinal chemistry and drug development due to the unique conformational and electronic properties that the cyclopropyl group imparts to bioactive compounds.

Introduction to the Stille Coupling Reaction

The Stille reaction involves the palladium-catalyzed cross-coupling of an organostannane (organotin) compound with an organic electrophile, such as an aryl, heteroaryl, or vinyl halide or triflate.[1] The reaction is prized for its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[3] However, it is important to note the high toxicity of organotin compounds and their byproducts, which necessitates careful handling and purification procedures.[4]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

1. Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X) to form a Pd(II) intermediate.[1]

2. Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.[1]

3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[1]

General Reaction Workflow

The following diagram illustrates a typical workflow for a Stille cross-coupling reaction.

Caption: General experimental workflow for a Stille cross-coupling reaction.

Signaling Pathway: The Stille Catalytic Cycle

The mechanism of the Stille reaction is a classic example of a palladium-catalyzed cross-coupling cycle.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Applications in Synthesis: Coupling of this compound with Various Electrophiles

The Stille coupling of this compound has been successfully applied to a variety of organic electrophiles, including aryl iodides, aryl bromides, and vinyl triflates. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Stille coupling of this compound with different electrophiles.

Table 1: Coupling with Aryl and Heteroaryl Halides

| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | DMF | - | 90 | 12 | 85 |

| 1-Iodonaphthalene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | CsF | 100 | 16 | 92 |

| 2-Bromothiophene | Pd(OAc)₂ (4) | PCy₃ (8) | Toluene | - | 110 | 24 | 78 |

| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | DMF | CuI (10) | 80 | 8 | 95 |

| 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (8) | 1,4-Dioxane | K₃PO₄ | 100 | 18 | 88 |

Table 2: Coupling with Vinyl Halides and Triflates

| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

| (E)-1-Iodo-1-octene | Pd(PPh₃)₄ (5) | - | THF | - | 65 | 12 | 82 |

| 1-Bromo-1-cyclohexene | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | NMP | - | 80 | 24 | 75 |

| Cyclohex-1-enyl triflate | Pd(PPh₃)₄ (5) | - | THF | LiCl (3 eq) | 70 | 16 | 88 |

| 4-tert-Butylcyclohex-1-enyl triflate | PdCl₂(PPh₃)₂ (5) | - | DMF | - | 80 | 12 | 91 |

Detailed Experimental Protocols

The following are detailed protocols for representative Stille coupling reactions using this compound.

Protocol 1: General Procedure for the Stille Coupling of an Aryl Iodide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Add anhydrous, degassed DMF (5 mL) via syringe.

-

Heat the reaction mixture to 90 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL).

-

Stir the resulting mixture vigorously for 1 hour to precipitate the tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 10 mL).

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylarene.

Protocol 2: Copper(I)-Mediated Stille Coupling of an Aryl Bromide with this compound

The addition of a copper(I) co-catalyst can significantly accelerate the rate of Stille couplings, particularly with less reactive aryl bromides.[5]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.1 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

-

Add anhydrous, degassed DMF (5 mL) via syringe.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

-

Follow the work-up and purification procedure as described in Protocol 1.

Protocol 3: Stille Coupling of a Vinyl Triflate with this compound

Lithium chloride is often used as an additive in the Stille coupling of vinyl triflates to facilitate the transmetalation step.

Materials:

-

Vinyl triflate (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Anhydrous lithium chloride (LiCl) (3.0 mmol, 3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere of argon, add the vinyl triflate (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous LiCl (3.0 mmol).

-

Add anhydrous, degassed THF (5 mL) via syringe.

-

Add this compound (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 70 °C with stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

-

Follow the work-up and purification procedure as described in Protocol 1.

Concluding Remarks

The palladium-catalyzed Stille coupling of this compound is a robust and reliable method for the synthesis of cyclopropyl-containing compounds. The reaction conditions can be tailored to accommodate a variety of electrophiles by careful selection of the palladium catalyst, ligands, and additives. The protocols and data presented herein provide a solid foundation for researchers to apply this valuable transformation in their synthetic endeavors. Due to the toxicity of organotin reagents, appropriate safety precautions and waste disposal procedures must be strictly followed.

References

Application Notes and Protocols for Stille Reaction using Cyclopropyltributylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction